molecular formula C24H22N2O B11326158 N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide

Cat. No.: B11326158
M. Wt: 354.4 g/mol
InChI Key: KHCFBVCKURFSHN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide is a synthetic compound that combines the structural features of indole, phenylethyl, and benzamide groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide typically involves the coupling of tryptamine with a benzoyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. For example, it may modulate serotonin receptors, impacting neurological functions . The benzamide group can also interact with proteins involved in inflammatory responses, providing potential anti-inflammatory effects .

Comparison with Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Comparison: N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which may confer distinct biological activities compared to other similar compounds. The specific substitution pattern on the benzamide moiety can influence the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide

InChI

InChI=1S/C24H22N2O/c1-17-11-13-19(14-12-17)24(27)26-15-21(18-7-3-2-4-8-18)22-16-25-23-10-6-5-9-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27)

InChI Key

KHCFBVCKURFSHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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